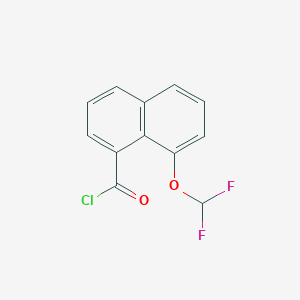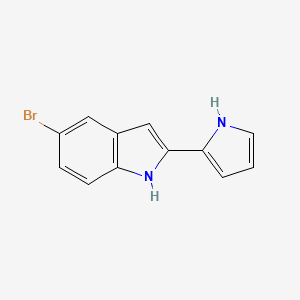
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine typically involves the reaction of 2H-indazol-4-amine with 2-(Trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trimethylsilyl group, which can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indazole ring can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using reagents like tetrabutylammonium fluoride or caesium fluoride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Tetrabutylammonium fluoride, caesium fluoride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the trimethylsilyl group yields the corresponding hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for developing new drugs .
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trimethylsilyl group can enhance the compound’s bioavailability and stability.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the chemical industry, the compound is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to enzyme active sites, inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Comparación Con Compuestos Similares
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent for protecting hydroxyl groups.
Indazole Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: The uniqueness of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine lies in the combination of the indazole ring and the trimethylsilyl group. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable intermediate in both research and industrial applications.
Propiedades
Número CAS |
921600-51-3 |
|---|---|
Fórmula molecular |
C13H21N3OSi |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
2-(2-trimethylsilylethoxymethyl)indazol-4-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-9-11-12(14)5-4-6-13(11)15-16/h4-6,9H,7-8,10,14H2,1-3H3 |
Clave InChI |
UPKXYOCTXORDDA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=C2C(=N1)C=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


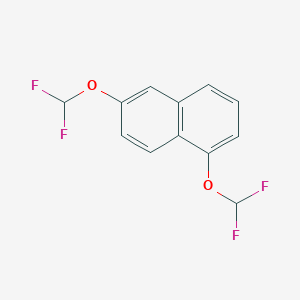

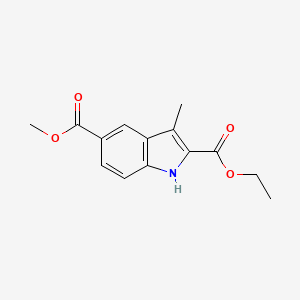
![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
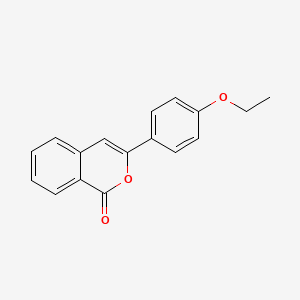

![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)

